4-(4-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
4-(4-Bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound characterized by its bromophenyl and chlorophenyl groups attached to a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:
Bromination: The starting material, phenylacetic acid, undergoes electrophilic aromatic substitution to introduce a bromine atom, forming 4-bromophenylacetic acid.
Formation of Tetrahydropyrimidine Ring: The bromophenylacetic acid is then reacted with chlorophenylamine and thiourea under specific conditions to form the tetrahydropyrimidine ring.
Methylation: The resulting compound is methylated using methyl iodide to introduce the methyl group at the 6-position.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium cyanide or hydrazine to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium cyanide (NaCN), hydrazine (N2H4)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Cyanides, hydrazones
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions. Medicine: The compound has shown potential as an antimicrobial and anticancer agent, making it a candidate for drug development. Industry: It is utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: The compound may inhibit key enzymes or disrupt signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
4-(4-Bromophenyl)-N-(2-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but lacks the methyl group at the 6-position.
4-(4-Bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but with different substituents on the phenyl rings.
Uniqueness: The presence of the methyl group at the 6-position enhances the compound's stability and reactivity, making it distinct from its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
4-(4-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3OS/c1-10-15(17(24)22-14-5-3-2-4-13(14)20)16(23-18(25)21-10)11-6-8-12(19)9-7-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLWWHVKNYFKOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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